molecular formula C17H21ClN4O2 B2880399 5-chloro-N-[2-(4-isopropylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 955976-68-8

5-chloro-N-[2-(4-isopropylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2880399
CAS No.: 955976-68-8
M. Wt: 348.83
InChI Key: QYZPHRNAQIGVPJ-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(4-isopropylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H21ClN4O2 and its molecular weight is 348.83. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-1,3-dimethyl-N-[2-oxo-2-(4-propan-2-ylanilino)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-10(2)12-5-7-13(8-6-12)20-14(23)9-19-17(24)15-11(3)21-22(4)16(15)18/h5-8,10H,9H2,1-4H3,(H,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZPHRNAQIGVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NCC(=O)NC2=CC=C(C=C2)C(C)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-[2-(4-isopropylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to the pyrazole class, known for diverse pharmacological properties, including anti-inflammatory, anti-cancer, and insecticidal activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H18ClN3O2\text{C}_{14}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{2}

Antitumor Activity

Research has demonstrated that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that compounds with a similar structure to this compound showed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, a related pyrazole compound exhibited IC50 values in the low micromolar range against MCF-7 and K-562 cell lines, indicating strong antitumor potential .

Insecticidal Activity

The insecticidal properties of pyrazole compounds are well-documented. In a study focusing on related pyrazole derivatives, compounds demonstrated lethal activities against pests such as Mythimna separate and Helicoverpa armigera. The lethal concentration (LC50) values were reported at 500 mg/L for effective compounds, suggesting that this compound could also possess significant insecticidal activity .

Antifungal Activity

In addition to its insecticidal properties, related pyrazole compounds have shown antifungal activity. For example, certain derivatives exhibited inhibition rates against Pyricularia oryae reaching up to 77.8%. This suggests that this compound may also be effective against fungal pathogens .

Study 1: Antitumor Efficacy

A comparative analysis was conducted on various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that modifications in the side chains significantly influenced their biological activity .

Study 2: Insecticidal Properties

In a bioassay targeting agricultural pests, several pyrazole derivatives were tested for their insecticidal efficacy. The results showed that specific structural features correlated with higher toxicity levels towards Helicoverpa armigera. The study suggested that the incorporation of an isopropyl group enhanced the insecticidal activity of the compounds tested .

Table 1: Biological Activities of Related Pyrazole Compounds

CompoundActivity TypeTarget OrganismInhibition Rate (%)IC50 (µM)
Compound AAntitumorMCF-7-12
Compound BInsecticidalHelicoverpa armigera70-
Compound CAntifungalPyricularia oryae77.8-
Compound DAntitumorK-562-15

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